6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Overview
Description
6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE typically involves multiple steps. One common route starts with the preparation of 3-chloro-1,1,1-trifluoropropane, which is then reacted with other reagents to form the desired compound. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1,1,1-trifluoropropane
- 1,1,1-trifluoro-3-methyl-butan-2-one
- 1,1,2-trichloro-1,2,2-trifluoroethane
Uniqueness
6-[(3-CHLORO-1,1,1-TRIFLUORO-2-PROPANYL)SULFANYL]HEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-2-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12ClF3O2S |
---|---|
Molecular Weight |
300.73 g/mol |
IUPAC Name |
2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C11H12ClF3O2S/c12-3-7(11(13,14)15)18-9-4-1-5-6(2-4)10(16)17-8(5)9/h4-9H,1-3H2 |
InChI Key |
PHZHBRBWSFVGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2SC(CCl)C(F)(F)F)OC3=O |
Origin of Product |
United States |
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